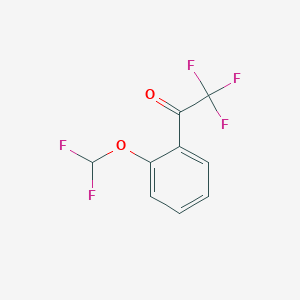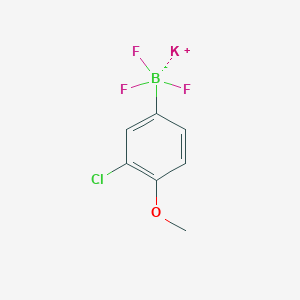
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide is an organotrifluoroborate compound. It is a potassium salt with a trifluoroborate anion and a 3-chloro-4-methoxyphenyl group. This compound is of interest due to its applications in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-4-methoxyphenylboronic acid with potassium bifluoride. The reaction proceeds as follows:
Starting Material: 3-chloro-4-methoxyphenylboronic acid.
Reagent: Potassium bifluoride (KHF2).
Reaction Conditions: The reaction is carried out in an appropriate solvent, often under mild conditions to ensure the stability of the trifluoroborate product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactants: Large quantities of 3-chloro-4-methoxyphenylboronic acid and potassium bifluoride.
Optimized Conditions: Industrial reactors and optimized conditions to maximize yield and purity.
Purification: The product is purified through crystallization or other suitable methods to ensure high purity.
化学反応の分析
Types of Reactions
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves a palladium catalyst and a base, typically in an aqueous or organic solvent.
Reagents: Common reagents include palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the coupling partner. In Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the aryl group from the trifluoroborate with another aryl or vinyl halide.
科学的研究の応用
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism by which potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate anion undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include:
Transmetalation: Transfer of the aryl group from boron to palladium.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
類似化合物との比較
Similar Compounds
Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide: Similar structure but with different substitution pattern.
Potassium 4-methoxyphenyltrifluoroborate: Lacks the chloro substituent.
Potassium phenyltrifluoroborate: Simplest form without any substituents on the phenyl ring.
Uniqueness
Potassium (3-chloro-4-methoxyphenyl)trifluoroboranuide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role.
特性
分子式 |
C7H6BClF3KO |
|---|---|
分子量 |
248.48 g/mol |
IUPAC名 |
potassium;(3-chloro-4-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChIキー |
HMWKVNLPNWUHPO-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC(=C(C=C1)OC)Cl)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
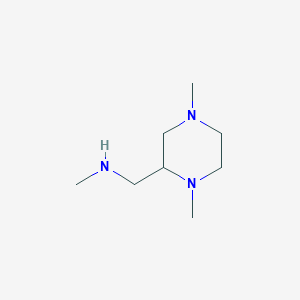
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
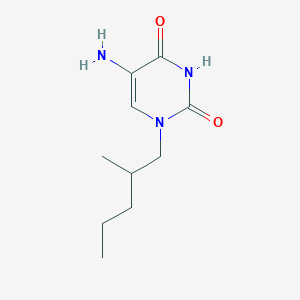
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)

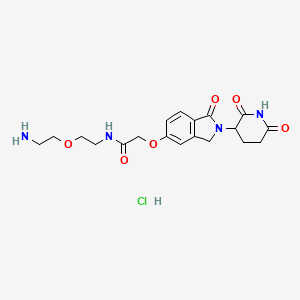
![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
